L-Serine O-sulfate
Overview
Description
L-serine O-sulfate is a non-proteinogenic L-α-amino acid that is the O-sulfo derivative of L-serine.
Scientific Research Applications
L-serine O-sulfate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological diseases and neurodegenerative disorders
Industry: Utilized in the production of various biochemical products through microbial fermentation.
Mechanism of Action
Target of Action
L-Serine O-sulfate is a non-proteinogenic L-α-amino acid . .
Biochemical Pathways
L-Serine, a closely related compound, plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It is predominantly synthesized by glycolate and phosphorylated pathways . The phosphorylated pathway, which is found in mammals, bacteria, and plants, comprises reactions of 3-phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase, and phosphoserine phosphatase . .
Pharmacokinetics
A study on l-serine, a closely related compound, suggests that l-serine is de novo synthesized from glucose via 3-phosphoglycerate/3-phosphoserine and via interconversion of glycine .
Result of Action
L-serine, a closely related compound, shows potential as a protective agent in various neurological diseases and neurodegenerative disorders .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
L-Serine O-sulfate participates in biochemical reactions as a substrate for the enzyme serine-sulfate ammonia-lyase . This enzyme belongs to the family of lyases, specifically ammonia lyases, which cleave carbon-nitrogen bonds .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by participating in the synthesis of sulfur amino acids, which are crucial for protein synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with enzymes such as serine-sulfate ammonia-lyase . This enzyme catalyzes the conversion of this compound into pyruvate, ammonia, and sulfate .
Temporal Effects in Laboratory Settings
Its role in the synthesis of sulfur amino acids suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathways of sulfur amino acid synthesis . It interacts with enzymes such as serine-sulfate ammonia-lyase, which catalyzes its conversion into other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-serine O-sulfate can be synthesized through the sulfonation of L-serine. The process involves the reaction of L-serine with sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfate group at the hydroxyl position of the serine molecule .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation processes. Escherichia coli, for example, can be genetically engineered to overexpress enzymes involved in the biosynthesis of L-serine and its subsequent sulfonation .
Chemical Reactions Analysis
Types of Reactions: L-serine O-sulfate undergoes various chemical reactions, including:
Substitution Reactions: The sulfate group can be substituted by other nucleophiles under specific conditions.
Hydrolysis: this compound can be hydrolyzed to produce L-serine and sulfuric acid.
Common Reagents and Conditions:
Sulfur Trioxide or Chlorosulfonic Acid: Used for the initial sulfonation of L-serine.
Water: Used in hydrolysis reactions to break down this compound into its constituent parts.
Major Products Formed:
L-serine: The primary product formed from the hydrolysis of this compound.
Sulfuric Acid: Another product formed during the hydrolysis process.
Comparison with Similar Compounds
L-cysteine: Another sulfur-containing amino acid with similar biosynthetic pathways.
L-methionine: An essential amino acid that also contains sulfur and plays a crucial role in various metabolic processes.
Uniqueness: L-serine O-sulfate is unique due to its specific sulfonation at the hydroxyl position of serine, which imparts distinct chemical and biological properties. Unlike L-cysteine and L-methionine, this compound is not a proteinogenic amino acid, making it a valuable tool for studying non-standard amino acid functions and applications .
Properties
IUPAC Name |
(2S)-2-amino-3-sulfooxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGUGJDVUUGLK-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211652 | |
Record name | Serine O-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-69-7 | |
Record name | O-Sulfo-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serine O-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-serine O-sulfate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03497 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Serine O-sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFOSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K4VO7FNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is L-Serine O-sulfate and what is its primary target in the brain?
A1: this compound is a synthetic compound that acts as a potent inhibitor of serine racemase, an enzyme found primarily in the brain. Serine racemase is responsible for producing D-serine, an essential co-agonist for N-methyl-D-aspartate (NMDA) receptors. []
Q2: How does this compound affect NMDA receptor function?
A2: By inhibiting serine racemase, this compound reduces the availability of D-serine. This, in turn, decreases NMDA receptor co-activation, as D-serine is required for their proper functioning. This inhibition can impact neuronal signaling and processes associated with NMDA receptor activity. [, , , ]
Q3: Can this compound be considered a "suicide substrate" for certain enzymes?
A3: Yes, research suggests that this compound functions as a suicide substrate for enzymes like glutamate racemase, found in bacteria like Pediococcus pentosaceus. This means that the enzyme, while attempting to catalyze a reaction with this compound, gets irreversibly inactivated during the process. [, ]
Q4: Beyond serine racemase, which other enzymes are affected by this compound?
A4: this compound has been shown to interact with other enzymes, including D-amino acid aminotransferase, L-aspartate aminotransferase, and glutamate decarboxylase. It can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. [, , , , ]
Q5: How does this compound interact with D-amino acid aminotransferase?
A5: In the case of D-amino acid aminotransferase, this compound, along with β-chloro-D-alanine, acts as a precursor to an aminoacrylate intermediate. This intermediate can either react with pyridoxal phosphate, forming a reactive inhibitor of the enzyme, or get protonated and hydrolyzed into pyruvate. []
Q6: Does the stereochemistry of this compound impact its interaction with enzymes?
A6: Yes, stereochemistry plays a crucial role in how this compound interacts with enzymes. For instance, L-aspartate aminotransferase exhibits stereoselectivity, showing little to no activity with the D-enantiomer of serine O-sulfate, while reacting with the L-enantiomer. []
Q7: What are the structural features of this compound?
A7: While the provided research excerpts don't explicitly detail the molecular formula, weight, or spectroscopic data for this compound, its structure can be inferred from its name and its similarity to L-serine. It likely comprises a serine molecule with a sulfate group attached to the oxygen atom of the hydroxyl side chain.
Q8: How does this compound affect glutamate transporters?
A8: Research indicates that this compound can inhibit glutamate transporters, particularly GLAST and EAAC1, without affecting GLT1. This inhibition can disrupt the normal uptake of glutamate at synapses, potentially leading to increased glutamate levels in the synaptic cleft. []
Q9: Are there computational studies investigating the interactions of this compound with its targets?
A9: Yes, molecular modeling and docking studies have been employed to understand the interaction of this compound with glutamate racemase. These studies identified key residues within the active site of the enzyme crucial for the binding and inhibitory activity of this compound. []
Q10: Can you elaborate on the structure-activity relationship studies conducted for this compound?
A10: Research on human serine racemase revealed that modifications at position Ser84 significantly influence the enzyme's activity and substrate specificity. Notably, the S84D mutant exhibited a drastic shift in preference towards L-serine over this compound for beta-elimination reactions. []
Q11: What is the significance of the observed shift in substrate specificity for the S84D mutant of serine racemase?
A11: This shift provides valuable insight into the enzyme's mechanism and suggests that position 84 plays a critical role in dictating the substrate preference for beta-elimination reactions. This information is valuable for developing more specific and potent inhibitors targeting serine racemase. []
Q12: Have any specific applications been identified for this compound based on its inhibitory properties?
A12: While this compound itself might not be a clinically used drug, its ability to inhibit serine racemase, and consequently NMDA receptor activity, makes it a valuable tool in research. It can be used:
- To study the role of D-serine and NMDA receptors in various neurological processes and disorders. [, , , ]
- To investigate the therapeutic potential of targeting serine racemase for conditions like Alzheimer's disease, ALS, schizophrenia, and neuropathic pain. [, , , ]
Q13: What are the implications of this compound's effects on astrocytes for pain research?
A13: this compound, by inhibiting serine racemase in astrocytes, reduces D-serine release. This, in turn, diminishes NMDA receptor activation and has been shown to alleviate mechanical allodynia in animal models of neuropathic pain, highlighting a potential target for pain management therapies. [, ]
Q14: How does the administration of this compound compare to other D-serine reducing strategies in pain models?
A14: Research shows that both this compound and D-amino acid oxidase (DAAO), an enzyme that degrades D-serine, effectively reduce pain behavior in animal models. This suggests that inhibiting D-serine synthesis or enhancing its degradation could be viable strategies for pain relief. [, , ]
Q15: Has this compound been investigated for its potential in treating cancer?
A15: While not directly used as an anti-cancer agent, this compound has shown potential in enhancing the efficacy of doxorubicin, a chemotherapy drug. By inhibiting specific glutamate transporters, this compound can prevent the efflux of doxorubicin from tumor cells, leading to improved drug retention and potentially enhancing its antitumor effects. []
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